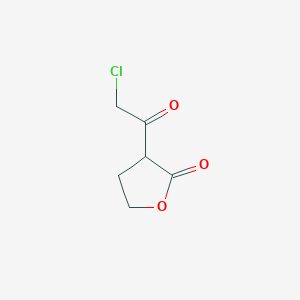
2-Chloroacetyl butyrolactone
Overview
Description
2-Chloroacetyl butyrolactone is a chemical compound with the molecular formula C6H7ClO3 . It has an average mass of 162.571 Da and a monoisotopic mass of 162.008377 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloroacetyl butyrolactone consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and a ketone group on the carbon adjacent to the oxygen atom .Physical And Chemical Properties Analysis
2-Chloroacetyl butyrolactone has a predicted boiling point of 332.9±32.0 °C and a predicted density of 1.367±0.06 g/cm3 .Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
2-Chloroacetyl butyrolactone plays a role in the synthesis of α-alkylidene-γ-butyrolacton-2-ones, a class of heterocyclic scaffolds. This is achieved through a one-pot synthetic protocol that involves primary amines, methyl acetoacetate, and chloroacetyl chloride. The process uses a mixture of MeCN-MeOH as a solvent and is completed within 12 hours under reflux conditions (Alizadeh et al., 2010).
Antiviral and Cytotoxic Properties
Butyrolactones, including derivatives of 2-chloroacetyl butyrolactone, have shown significant antiviral activities. For instance, compounds isolated from the endophytic fungus Aspergillus versicolor displayed notable antitobacco mosaic virus activities. Additionally, some of these compounds exhibited moderate cytotoxicity against certain cell lines, pointing to their potential in therapeutic applications (Zhou et al., 2015).
Biomedical Applications in Tissue Engineering
In the biomedical field, butyrolactone derivatives have been explored for their potential in tissue engineering. Recent advances in synthesizing poly(γ-butyrolactone) from butyrolactone monomers have yielded homopolymers suitable for tissue engineering due to their ideal properties. This development is significant as poly(γ-butyrolactone) was previously thought to be impossible to polymerize (Moore et al., 2005).
Kinetic Resolution in Chemistry
2-Chloroacetyl butyrolactone is also involved in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones. This process, which employs a chiral acyl-transfer catalyst, is significant in producing various optically active 2-hydroxy-γ-butyrolactone derivatives. Such protocols have broad substrate scope and high enantioselectivity, contributing valuable insights into reaction mechanisms and substituent effects in organic chemistry (Nakata et al., 2013).
Solar Cell Development
In the field of renewable energy, derivatives of butyrolactone, including 2-chloroacetyl butyrolactone, have been investigated for their role in enhancing the performance of dye-sensitized solar cells. This research focuses on the addition of various additives to a mixed solvent system, which has shown promising results in improving the efficiency and stability of solar cells (Lee et al., 2010).
properties
IUPAC Name |
3-(2-chloroacetyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGDNOEYIMBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3264531.png)
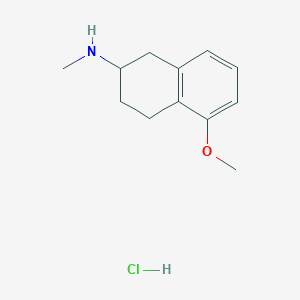
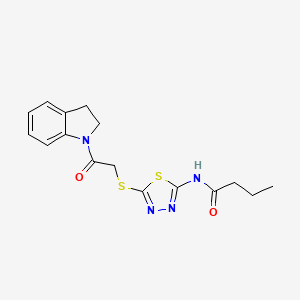
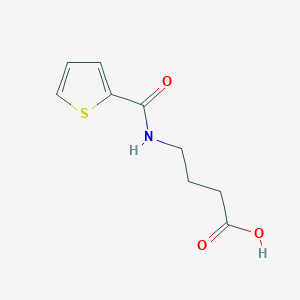
![N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3264580.png)
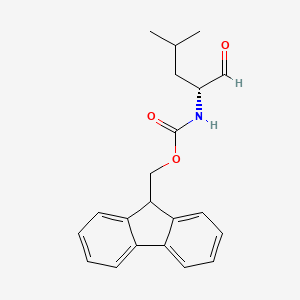
![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)
![(4,6-difluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3264607.png)
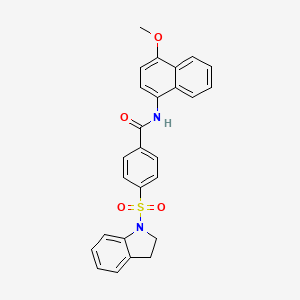
![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)
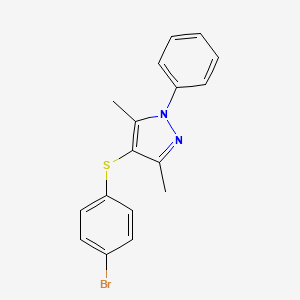
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)
